molecular formula C8H6ClNO3S B13592333 7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride

7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride

Cat. No.: B13592333
M. Wt: 231.66 g/mol
InChI Key: MACLYRQPELTADK-UHFFFAOYSA-N
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Description

7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thieno[3,2-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

7-oxo-4H-thieno[3,2-b]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5NO3S.ClH/c10-5-1-2-9-6-4(8(11)12)3-13-7(5)6;/h1-3H,(H,9,10)(H,11,12);1H

InChI Key

MACLYRQPELTADK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)SC=C2C(=O)O.Cl

Origin of Product

United States

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